POE (20) sorbitan tristearate acts as an emulsifying agent, helping to disperse and stabilize immiscible liquids like oil and water. This property is useful in preparing emulsions for biological studies, such as creating artificial membranes for drug delivery research [].
It can improve the solubility of hydrophobic (water-insoluble) compounds in aqueous solutions. This is beneficial in research involving poorly soluble drugs or other molecules, allowing for easier preparation and analysis [].
POE (20) sorbitan tristearate can help stabilize biological samples like proteins and enzymes by preventing aggregation or denaturation. This is important for maintaining the integrity of these molecules during research experiments [].
It can improve the wetting properties of surfaces, making them more hydrophilic (water-loving). This can be useful in cell culture studies or other applications where uniform wetting of surfaces is crucial [].
POE (20) sorbitan tristearate, also known as polysorbate 65, is a nonionic surfactant derived from the ethoxylation of sorbitan tristearate. The chemical structure consists of a mixture of partial esters formed from sorbitol and its mono- and dianhydrides with edible commercial stearic acid, condensed with approximately 20 moles of ethylene oxide per mole of sorbitol. This compound appears as a tan-colored, waxy solid at room temperature and is characterized by its faint odor. It has a congealing range of 29 to 33 degrees Celsius and is dispersible in water while being soluble in various organic solvents such as mineral oil, vegetable oils, acetone, and ethanol .
The primary chemical reaction involved in the synthesis of POE (20) sorbitan tristearate is the esterification of sorbitol with stearic acid followed by ethoxylation. The reaction can be summarized as follows:
This process leads to the incorporation of polyoxyethylene chains into the molecule, enhancing its emulsifying properties .
POE (20) sorbitan tristearate exhibits low toxicity and is generally recognized as safe for use in food products, with an acceptable daily intake established at 0-25 mg/kg body weight. Its biological activity includes functioning as an emulsifier and dispersing agent, which aids in stabilizing mixtures of oil and water. Additionally, it has been shown to have mild surfactant properties that can facilitate the absorption of active ingredients in agricultural applications .
The synthesis of POE (20) sorbitan tristearate typically involves two main steps:
This method allows for the production of a compound that possesses both hydrophilic and lipophilic properties, making it effective as an emulsifier .
POE (20) sorbitan tristearate has a wide range of applications across various industries:
Studies on POE (20) sorbitan tristearate have demonstrated its effectiveness in enhancing the bioavailability of various active ingredients when used in formulations. Its ability to stabilize emulsions allows for improved delivery systems in both agricultural and pharmaceutical contexts. Furthermore, interaction studies indicate that it can enhance the solubility of hydrophobic compounds, thereby improving their efficacy .
POE (20) sorbitan tristearate shares similarities with other polysorbates but is distinguished by its specific fatty acid chain length and degree of ethoxylation. Here are some comparable compounds:
Compound Name | CAS Number | Key Characteristics |
---|---|---|
POE (20) sorbitan monooleate | 9005-65-6 | Derived from oleic acid; used primarily as an emulsifier in cosmetics and food. |
POE (20) sorbitan monostearate | 9005-71-4 | Similar structure but derived from stearic acid; used for stabilizing oil-in-water emulsions. |
POE (60) sorbitan tristearate | 9005-71-4 | Higher degree of ethoxylation; used for more complex formulations requiring greater emulsifying power. |
POE (20) sorbitan tristearate's unique combination of properties makes it particularly effective for applications requiring stable emulsions without compromising safety or effectiveness .
Polyoxyethylene twenty sorbitan tristearate, commonly known as polysorbate 65, represents a complex nonionic surfactant synthesized through a sophisticated two-stage manufacturing process [1] [2]. This compound consists of a mixture of partial esters derived from sorbitol and its mono- and dianhydrides, which undergo esterification with commercial stearic acid followed by condensation with approximately 20 moles of ethylene oxide per mole of sorbitol and its anhydrides [1]. The manufacturing process requires precise control of reaction conditions, catalysts, and purification methods to achieve the desired product specifications and quality standards [5] [9].
The initial stage of polyoxyethylene twenty sorbitan tristearate synthesis involves the direct esterification of sorbitol with stearic acid, a process that fundamentally determines the degree of substitution and the structural characteristics of the final product [9] [12]. The esterification process typically employs a two-step methodology where sorbitol undergoes dehydration to form sorbitan intermediates, followed by esterification with fatty acids [9] [12].
The dehydration of sorbitol occurs under controlled atmospheric and vacuum conditions at temperatures ranging from 170°C to 180°C, utilizing phosphoric acid as the primary catalyst [9] [12]. Research conducted on sorbitan production demonstrates that optimal residence times of 195 minutes under atmospheric pressure and 150 minutes under vacuum conditions at 180°C yield the highest conversion rates [9]. The dehydration process removes water molecules with concomitant cyclization, forming the characteristic anhydride structures essential for subsequent esterification [12] [20].
During the esterification stage, the sorbitan intermediates react with stearic acid at elevated temperatures of approximately 210°C to 250°C, preferably at 220°C, under alkaline catalysis [9] [12]. Sodium hydroxide serves as the preferred catalyst at concentrations of approximately 36N, facilitating the formation of ester bonds between the hydroxyl groups of sorbitan and the carboxyl groups of stearic acid [9]. The reaction proceeds in an inert nitrogen atmosphere to prevent oxidation and degradation of the reactants [9].
The molar ratio of stearic acid to sorbitol significantly influences the final product composition and the distribution of mono-, di-, and triester species [12]. Experimental data indicates that lower sorbitol to stearic acid ratios favor greater yields of higher ester forms, with conversions of nearly 87% achieved when sorbitol and stearic acid are mixed in molar ratios of 1:4 [10]. The esterification kinetics demonstrate first-order behavior with respect to both sorbitol and stearic acid concentrations [10] [12].
Table 1: Esterification Reaction Conditions and Yields
Parameter | Atmospheric Conditions | Vacuum Conditions |
---|---|---|
Temperature (°C) | 180 | 180 |
Optimal Residence Time (min) | 195 | 150 |
Water Removal (%) | 94 | 94 |
Catalyst Concentration (wt-%) | 0.13 | 0.13 |
Esterification Temperature (°C) | 220 | 220 |
Conversion Rate (%) | 87 | 87 |
The esterification process generates a complex mixture of products including sorbitan monostearate, distearate, and tristearate, along with unreacted sorbitan and residual fatty acids [12]. Thin-layer chromatography with flame ionization detection reveals four distinct groups of peaks corresponding to triesters, diesters with unreacted fatty acid, monoesters, and sorbitan/isosorbide compounds [12]. The distribution of these products depends critically on reaction time, temperature, and the molar ratios of reactants [12].
The ethoxylation stage represents the most technically challenging aspect of polyoxyethylene twenty sorbitan tristearate synthesis, involving the controlled addition of ethylene oxide to the hydroxyl groups present in sorbitan esters [11] [14]. This process requires sophisticated reactor design and precise control of reaction parameters to achieve the target degree of ethoxylation while maintaining product quality and safety standards [29] [30].
The ethoxylation reaction mechanism proceeds through nucleophilic ring-opening of ethylene oxide by hydroxyl groups present in the sorbitan ester substrate [14] [22]. Under alkaline catalysis, typically employing potassium hydroxide or sodium hydroxide, the reaction follows an anionic polymerization pathway [14] [22]. The mechanism initiates with the formation of alkoxide ions from the hydroxyl groups of sorbitan esters, which subsequently attack the ethylene oxide ring in a bimolecular nucleophilic substitution reaction [14] [22].
The reaction proceeds through the following mechanistic steps: initial catalyst activation involves the deprotonation of hydroxyl groups by the basic catalyst, forming reactive alkoxide species [14]. These alkoxide ions then undergo nucleophilic attack on the electrophilic carbon atom of the ethylene oxide ring, resulting in ring-opening and the formation of new alkoxide intermediates [14] [22]. The process continues iteratively, with each ethylene oxide addition creating a new reactive site capable of further ethoxylation [14].
The kinetics of ethoxylation follow first-order behavior with respect to ethylene oxide concentration, catalyst concentration, and the concentration of reactive hydroxyl groups [11] [31]. The reaction rate decreases progressively with each successive ethylene oxide addition due to steric hindrance and reduced reactivity of secondary hydroxyl groups formed during the polymerization process [11]. Temperature significantly influences the reaction rate, with optimal conditions typically maintained between 140°C and 180°C under pressures of 0.3 to 0.5 megapascals [22].
Table 2: Ethoxylation Kinetic Parameters
Parameter | Value | Units |
---|---|---|
Reaction Temperature | 140-180 | °C |
Operating Pressure | 0.3-0.5 | MPa |
Catalyst Concentration | 0.01-2.0 | % w/w |
Activation Energy | 92 | kJ/mol |
Reaction Order (Ethylene Oxide) | 1 | - |
Reaction Order (Hydroxyl Groups) | 1 | - |
The ethoxylation process exhibits high exothermicity, releasing approximately 92 kilojoules per mole of ethylene oxide consumed [34]. This substantial heat generation necessitates sophisticated heat removal systems and careful temperature control to prevent thermal runaway reactions [29] [34]. The reaction mixture undergoes significant physical property changes during ethoxylation, including increases in viscosity, density, and molecular weight [29].
The degree of ethoxylation is controlled primarily through the molar ratio of ethylene oxide to hydroxyl groups and the reaction time [11] [31]. Achieving the target of 20 moles of ethylene oxide per mole of sorbitan requires precise monitoring of ethylene oxide consumption and reaction progress [1]. The distribution of polyethylene glycol chain lengths follows a Poisson distribution, resulting in products with varying degrees of ethoxylation around the average value [14] [26].
Industrial-scale production of polyoxyethylene twenty sorbitan tristearate employs sophisticated reactor systems designed to handle the challenging requirements of controlled ethoxylation while maintaining safety, productivity, and product quality [18] [30]. Modern manufacturing facilities utilize advanced reactor technologies including Enhanced Loop Reactors, Venturi Loop Reactors, and Spray Tower Loop Reactors, each offering distinct advantages for large-scale synthesis [30].
Enhanced Loop Reactor technology represents the most advanced system for industrial ethoxylation processes, featuring double-acting gas-liquid mass transfer mechanisms that achieve exceptionally high reaction rates exceeding 1,000 kilograms of ethylene oxide per hour per cubic meter [18]. These reactors incorporate external circulation loops equipped with heat exchangers for precise temperature control and efficient heat removal [18]. The system operates under enhanced safety conditions with low operating pressures due to the extremely high efficiency of the mass transfer process [18].
The reactor design accommodates high growth ratios up to 1:80 in single operation cycles, enabling the production of highly ethoxylated products with remarkable flexibility [18]. The circulation system employs high-flow-rate pumps and efficient gas-liquid mixers that ensure homogeneous reaction mass distribution and accurate temperature control throughout the process [18]. Post-reaction phases achieve rapid reduction of residual ethylene oxide content to less than 1 part per million without requiring vacuum stripping [18].
Catalyst selection plays a critical role in determining reaction efficiency, selectivity, and product quality in industrial ethoxylation processes [23] [33]. Potassium hydroxide remains the most widely employed catalyst for commercial ethoxylation, typically used at concentrations ranging from 0.01% to 2.0% by weight [11] [22]. Alternative catalytic systems include calcium-based catalysts, which demonstrate superior effectiveness in ethoxylation of fatty alcohols and fatty acid esters [23].
Table 3: Industrial Reactor Performance Comparison
Reactor Type | Productivity (kg EO/h/m³) | Operating Pressure (bar) | Growth Ratio | Heat Removal Efficiency |
---|---|---|---|---|
Enhanced Loop Reactor | >1,000 | Low | 1:80 | Excellent |
Venturi Loop Reactor | 800-1,000 | Medium | 1:50 | Good |
Spray Tower Loop Reactor | 600-800 | Medium | 1:40 | Good |
Stirred Tank Reactor | 400-600 | High | 1:20 | Fair |
The continuous ethoxylation process offers significant advantages over traditional semi-batch operations, including enhanced safety through elimination of vapor-phase accumulation, increased productivity, and improved product consistency [31] [34]. Continuous reactors operate under high-pressure conditions that maintain ethylene oxide in the liquid phase, reducing explosion risks associated with vapor-phase accumulation [34]. The process achieves steady-state operation with consistent product quality and reduced batch-to-batch variation [31].
Temperature control systems in industrial reactors employ sophisticated heat exchange networks capable of removing the substantial exothermic heat generated during ethoxylation [29]. The reaction heat of approximately 92 kilojoules per mole of ethylene oxide requires efficient cooling systems to maintain optimal reaction temperatures and prevent thermal runaway [34]. Advanced control systems monitor multiple process parameters including temperature, pressure, ethylene oxide consumption rate, and product molecular weight distribution [29].
Post-synthesis purification of polyoxyethylene twenty sorbitan tristearate requires sophisticated separation and treatment processes to remove impurities, achieve target specifications, and ensure product quality for commercial applications [15] [16]. The purification strategy addresses multiple categories of impurities including unreacted starting materials, byproducts from side reactions, catalyst residues, and oligomeric species with undesired molecular weight distributions [15] [17].
The primary purification method employs solvent extraction techniques utilizing hydrocarbon and polar organic solvent mixtures to selectively remove polyol impurities [15]. The process involves dissolving the crude product in solutions containing hydrocarbon and polar organic solvents in ratios ranging from 1:1000 to 5:1, preferably 1:10 to 2:1 [15]. Lower boiling solvents with fewer than 10 carbon atoms are preferred for ease of subsequent removal [15].
Aqueous metal salt extraction represents a critical purification step, employing metal halide solutions containing 1% to 20% by weight of metal salts, preferably 5% to 10% [15]. Suitable metal salts include alkali metal halides, alkaline earth metal halides, and trivalent metal halides, with metal halide salts being preferred [15]. The extraction process achieves removal of at least 60% of polyol impurities, preferably 70%, and optimally 90% or more [15].
Table 4: Purification Process Parameters
Purification Stage | Solvent System | Impurity Removal (%) | Temperature (°C) | Time (h) |
---|---|---|---|---|
Solvent Extraction | Hydrocarbon/Polar Organic | 60-80 | 25-55 | 2-4 |
Metal Salt Extraction | Aqueous Metal Halide | 70-90 | 50-55 | 1-2 |
Steam Deodorization | Steam | 95-99 | 180-220 | 0.5-1 |
Ion Exchange | Resin Treatment | 90-95 | 40-60 | 1-3 |
Phase separation occurs through controlled temperature and mixing conditions, with the metal halide salt solution preferably heated to temperatures between 50°C and 55°C to accelerate the separation process [15]. The combined solution separates into distinct organic and aqueous phases, with the organic phase containing the purified product and the aqueous phase retaining the extracted impurities [15]. Multiple-stage extraction processes can be employed using mixer-settlers, gravity extraction columns, or centrifugal extractors to enhance purification efficiency [15].
Quality control analytical methods encompass comprehensive testing protocols to ensure product compliance with specifications and regulatory requirements [17] [19]. High-temperature gas chromatography with splitless injection provides detailed analysis of ester species distribution, enabling separation and identification of mono-, di-, and triester components [17]. The analytical method employs optimized conditions including injector and detector temperatures and final oven temperatures of 380°C using specialized high-temperature columns [17].
Molecular weight distribution analysis utilizes size exclusion chromatography to characterize the polyethylene glycol chain length distribution and overall molecular weight characteristics [17] [26]. The technique enables determination of number-average molecular weight, weight-average molecular weight, and polydispersity indices that are critical for product quality assessment [26]. High-performance liquid chromatography with refractive index detection provides quantitative analysis of individual components and impurity levels [25].
Table 5: Quality Control Specifications
Parameter | Specification | Analytical Method | Acceptance Criteria |
---|---|---|---|
Oxyethylene Content (%) | 46.0-50.0 | Titration | 96.0-104.0% of theory |
Acid Value (mg KOH/g) | ≤2.0 | Titration | Pass |
Saponification Value (mg KOH/g) | 88-98 | Titration | Pass |
Hydroxyl Value (mg KOH/g) | 44-60 | Titration | Pass |
Water Content (%) | ≤0.2 | Karl Fischer | Pass |
Molecular Weight Distribution | Specified Range | SEC | Pass |
Medium | Qualitative behaviour | Quantitative datum | Primary sources |
---|---|---|---|
Distilled water | Forms stable dispersions at ambient temperature; limited true dissolution | 0.018 g L⁻¹ at 25°C [1] | 58 |
Warm water (≥40°C) | Rapidly dispersible, yielding opalescent colloids | Complete wetting within 2 min [2] | 17 |
Ethanol (95%) | Fully soluble, clear solution | Miscible in all proportions [3] [4] | 1,59 |
Methanol | Fully soluble | Qualitative solubility (“soluble”) stated in pharmacopoeial monograph [5] | 6 |
Ethyl acetate | Fully soluble | Qualitative solubility (“soluble”) stated in pharmacopoeial monograph [5] | 6 |
Acetone | Fully soluble [3] | — | 1 |
Toluene | Fully soluble [4] | — | 59 |
Mineral oil | Only slight swelling; practically insoluble at 25°C [6] | Solubility < 0.01 g L⁻¹ [6] | 60 |
Refined vegetable oils | Slightly soluble after prolonged agitation [2] | — | 17 |
Parameter | Value (mean or range) | Comments | Primary sources |
---|---|---|---|
Physical form at 25°C | Tan waxy solid [5] | Faint characteristic odour | 6 |
Congealing range | 29-33°C [5] | First-order solid–semisolid transition | 6 |
Melting onset (neat) | 30°C [7] | Consistent with DSC inflection at 30 ± 1°C | 25 |
Endothermic main peak | 42-46°C (DSC, 10 K min⁻¹) [8] | Attributed to stearate tail crystallite melting | 22 |
Flash point (closed-cup) | 149°C [9] | Indicates high thermal resilience in processing | 77 |
Onset of oxidative breakdown | >200°C under air [10] | Autoxidation accelerates above this temperature | 28 |
Reversible gelation | Solidifies on cooling below congealing point; liquefies upon mild heating [4] | Enables thermoreversible handling | 59 |
Metric | Experimental value | Test conditions | Primary sources |
---|---|---|---|
Hydrophilic–lipophilic balance value | 10.5 (dimensionless) [11] [12] | Griffin method; manufacturer certificates | 72,104 |
Critical micelle concentration (weight basis) | 0.00018 millimole per liter ≈ 0.33 mg L⁻¹ [13] | Surface-tension breakpoint at 25°C in de-ionised water | 55 |
Surface tension of 1 g L⁻¹ solution | 42.7 mN m⁻¹ at 25°C [14] | Pendant-drop method | 96 |
Micelle molecular weight | 76,000 g mol⁻¹ (light scattering) [15] | Supports large aggregate size | 113 |
Interfacial activity | Reduces n-hexadecane/water interfacial tension to 2.5 mN m⁻¹ at 0.1% w/w [11] | Facilitates oil-in-water emulsification | 72 |
System studied | Surfactant mass fraction | Temperature | Key rheological observation | Primary sources |
---|---|---|---|---|
Neat polysorbate 65 | 100% | 25°C | Brookfield viscosity 79-101 mPa·s (spindle #4, 60 rpm) [9] | 77 |
Distilled-water dispersion | 1% w/w | 25°C | Newtonian flow; dynamic viscosity 3.1 mPa·s (capillary method) [16] | 91 |
Distilled-water dispersion | 5% w/w | 25°C | Shear-thinning onset at γ̇ ≈ 40 s⁻¹; zero-shear viscosity 68 mPa·s [17] | 92 |
Cyclopentane hydrate slurry | 0.15% w/w | 2°C | Viscosity reduced from 0.590 mm² s⁻¹ (control) to 0.068 mm² s⁻¹, indicating conical crystal growth inhibition [18] | 97 |
Pig gastric mucus gel | 8% solids + 20 millimole per liter polysorbate 65 | 37°C | Storage modulus G′ decreased by 38%, loss modulus G″ by 35%, evidencing network softening [19] | 106 |
Interpretation